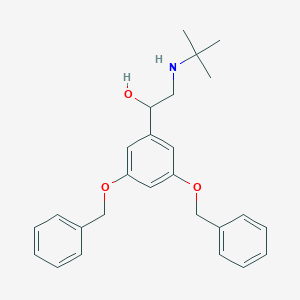

Terbutaline 3,5-Dibenzyl Ether

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBOZEACKUKEBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614073 | |

| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28924-25-6 | |

| Record name | 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Terbutaline 3,5-Dibenzyl Ether

Introduction: Strategic Protection in β2-Adrenergic Agonist Synthesis

Terbutaline, a potent and selective β2-adrenergic agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease. Its synthesis requires a strategic approach to navigate the reactivity of its constituent functional groups. A key intermediate in several synthetic routes is Terbutaline 3,5-dibenzyl ether, scientifically known as 1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol. The installation of benzyl ether protecting groups on the phenolic hydroxyls of the terbutaline precursor is a critical maneuver. This strategic protection serves a dual purpose: it prevents unwanted side reactions at the phenolic positions during subsequent synthetic transformations and enhances the lipophilicity of the intermediate, often simplifying purification through standard chromatographic techniques. This guide provides a comprehensive overview of the synthesis of this compound, delving into the mechanistic rationale behind the chosen synthetic pathway and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

The Primary Synthetic Pathway: A Three-Act Synthesis

The most prevalent and logical synthetic route to this compound commences with the commercially available 3,5-dihydroxyacetophenone. The synthesis can be conceptually divided into three main stages: protection of the phenolic hydroxyls, introduction of the amino alcohol side chain, and final purification. This pathway is favored for its convergent nature and the relative stability of the intermediates.

Act I: Benzylation of 3,5-Dihydroxyacetophenone – Masking the Phenols

The initial step involves the protection of the two phenolic hydroxyl groups of 3,5-dihydroxyacetophenone as benzyl ethers. This is typically achieved via a Williamson ether synthesis. The choice of a base and a benzylating agent is crucial for the efficiency of this reaction. A moderately strong base, such as potassium carbonate, is often employed to deprotonate the phenolic hydroxyls, forming the more nucleophilic phenoxide ions. Benzyl chloride or benzyl bromide then serves as the electrophile, undergoing an SN2 reaction with the phenoxide to form the desired 3,5-dibenzyloxyacetophenone. Acetone is a common solvent for this reaction, as it readily dissolves the starting material and the base, facilitating a homogenous reaction environment. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.[1]

Act II: α-Bromination – Paving the Way for Amination

With the phenolic groups protected, the next transformation focuses on the acetophenone moiety. The objective is to introduce a leaving group at the α-position to the carbonyl, which will then be displaced by tert-butylamine. This is accomplished through an α-bromination reaction. A variety of brominating agents can be employed, with N-bromosuccinimide (NBS) or dibromohydantoin being common choices in modern organic synthesis due to their ease of handling and selectivity compared to elemental bromine.[2] The reaction is often catalyzed by a small amount of acid, such as trifluoroacetic acid, which promotes the enolization of the ketone, the reactive species in the bromination.[2] The choice of solvent is also critical; ethyl acetate is a suitable medium for this transformation.[2]

Act III: Nucleophilic Substitution – Introducing the Amino Alcohol Functionality

The final key step in the synthesis of this compound is the reaction of the α-bromo ketone intermediate with tert-butylamine. This reaction proceeds via a two-step sequence. First, the tert-butylamine acts as a nucleophile, displacing the bromide in an SN2 reaction to form an α-amino ketone intermediate. Subsequently, the ketone is reduced to a secondary alcohol. In some patented procedures, this reduction is performed in a later step after the initial condensation.[1][2][3] However, a more direct approach involves the in-situ reduction of the ketone. Alternatively, a more controlled synthesis involves the reduction of the α-bromo ketone to the corresponding bromohydrin, followed by reaction with tert-butylamine. This latter approach can sometimes offer better control over side reactions. The reaction with tert-butylamine is typically carried out in a protic solvent like ethanol or isopropanol at elevated temperatures to drive the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a synthesized methodology based on established procedures found in the patent literature and general organic synthesis principles.

Step 1: Synthesis of 3,5-Dibenzyloxyacetophenone

-

To a stirred solution of 3,5-dihydroxyacetophenone (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

-

To this suspension, add benzyl chloride (2.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3,5-dibenzyloxyacetophenone as a crystalline solid.

Step 2: Synthesis of 2-Bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone

-

Dissolve 3,5-dibenzyloxyacetophenone (1.0 eq) in ethyl acetate.

-

Add dibromohydantoin (0.55 eq) and a catalytic amount of trifluoroacetic acid (0.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours, protecting the reaction from light. Monitor the reaction by TLC.

-

After the reaction is complete, filter the mixture to remove any solid byproducts.

-

Wash the filtrate sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone, which can often be used in the next step without further purification.

Step 3: Synthesis of 1-[3,5-bis(Benzyloxy)phenyl]-2-(tert-butylamino)ethanol (this compound)

-

Dissolve the crude 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone (1.0 eq) in absolute ethanol.

-

Add tert-butylamine (4.0 eq) to the solution.

-

Heat the reaction mixture to 75-80 °C and stir for 6-8 hours.

-

Cool the reaction mixture to room temperature and then add water to precipitate the crude product.

-

Stir the suspension for 30 minutes and then collect the solid by vacuum filtration.

-

Wash the filter cake with water and then dry under reduced pressure to obtain the crude 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent such as isopropanol or by column chromatography on silica gel.

Quantitative Data Summary

| Parameter | 3,5-Dibenzyloxyacetophenone | 2-Bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone | This compound |

| Molecular Formula | C₂₂H₂₀O₃ | C₂₂H₁₉BrO₃ | C₂₆H₃₁NO₃ |

| Molecular Weight | 332.39 g/mol | 411.29 g/mol | 405.53 g/mol |

| Molar Equivalents (Typical) | 1.0 | 1.0 | 1.0 (based on bromo-intermediate) |

| Key Reagents | 3,5-dihydroxyacetophenone, Benzyl chloride, K₂CO₃ | 3,5-dibenzyloxyacetophenone, Dibromohydantoin, Trifluoroacetic acid | 2-Bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone, tert-Butylamine |

| Solvent | Acetone | Ethyl Acetate | Ethanol/Isopropanol |

| Reaction Temperature | Reflux (~56 °C) | Room Temperature | 75-80 °C |

| Typical Yield | High | High | Moderate to High |

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Characterization and Analytical Profile

The structural elucidation and purity assessment of the synthesized this compound are paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two benzyl groups and the central phenyl ring. A multiplet in the range of 7.2-7.5 ppm would correspond to the ten protons of the benzyl groups. The protons on the central phenyl ring would appear as distinct signals in the aromatic region. The methine proton of the alcohol group would likely appear as a multiplet, and the adjacent methylene protons would also show a characteristic splitting pattern. The nine protons of the tert-butyl group would give a sharp singlet.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3300-3500 cm⁻¹, characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Strong absorptions corresponding to C-O ether linkages would be present in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₂₆H₃₁NO₃) by providing a highly accurate mass measurement of the molecular ion.

Conclusion: A Robust and Versatile Intermediate

The synthesis of this compound represents a classic example of the strategic use of protecting groups in multi-step organic synthesis. The outlined pathway, starting from 3,5-dihydroxyacetophenone, is a robust and scalable route to this key intermediate. A thorough understanding of the underlying reaction mechanisms and careful control of reaction parameters are essential for achieving high yields and purity. The successful synthesis and characterization of this intermediate are critical for the subsequent deprotection and final formulation of the active pharmaceutical ingredient, terbutaline. This guide provides a solid foundation for researchers and professionals in the field to approach this synthesis with confidence and a deep understanding of the chemical principles at play.

References

- Synthesis method of terbutaline intermediate. (2020). CN110698335A. Google Patents.

- A kind of preparation method of terbutaline sulfate. (2020). CN110950765A. Google Patents.

- Preparation method of terbutaline sulfate and B crystal form thereof. (2021). CN112250586A. Google Patents.

Sources

- 1. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]

- 2. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]

- 3. CN112250586A - Preparation method of terbutaline sulfate and B crystal form thereof - Google Patents [patents.google.com]

The Strategic Application of Terbutaline 3,5-Dibenzyl Ether in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Terbutaline Synthesis

In the multi-step synthesis of complex active pharmaceutical ingredients (APIs), the use of protecting groups is a cornerstone of strategic and successful outcomes. For the synthesis of Terbutaline, a potent β2-adrenergic receptor agonist used in the management of bronchospasm, the intermediate Terbutaline 3,5-Dibenzyl Ether (1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol) represents a critical juncture. This guide provides an in-depth examination of this key intermediate, detailing its synthesis, the rationale behind its use, and the subsequent transformation to the final API. The strategic implementation of benzyl ethers as protecting groups for the phenolic hydroxyls of the terbutaline precursor is pivotal, preventing their interference in subsequent reactions and ensuring the desired regioselectivity.

Core Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that begins with the protection of the phenolic hydroxyl groups of a suitable precursor, followed by the introduction of the aminomethyl side chain. The overall synthetic strategy hinges on the stability and reliable cleavage of the benzyl protecting groups.

The "Why": Benzyl Ethers as Ideal Protecting Groups

Benzyl ethers are widely employed in organic synthesis for the protection of alcohols and phenols for several key reasons:

-

Stability: They are robust and inert to a wide range of reaction conditions, including nucleophilic attack, mild acidic and basic conditions, and many oxidizing and reducing agents. This allows for extensive chemical modifications on other parts of the molecule without disturbing the protected hydroxyls.

-

Facile Removal: Despite their stability, benzyl ethers can be cleaved under predictable and mild conditions, most commonly via catalytic hydrogenolysis. This deprotection method is highly efficient and clean, typically yielding the desired alcohol and toluene, which is easily removed.

The synthetic pathway to Terbutaline leverages these properties. The phenolic groups of the resorcinol-like core are acidic and would interfere with the introduction of the amino alcohol sidechain, particularly in steps involving basic reagents or organometallics. By converting them to benzyl ethers, their acidic protons are removed, and their nucleophilicity is masked.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds from 3,5-dibenzyloxyacetophenone. This precursor undergoes bromination to form an α-bromo ketone, which then serves as an electrophile for the introduction of the tert-butylamino group. A subsequent reduction of the ketone yields the final intermediate, this compound.

Role of benzyl protecting groups in terbutaline synthesis

An In-depth Technical Guide to the Role of Benzyl Protecting Groups in Terbutaline Synthesis

Introduction

Terbutaline, a potent and selective β2-adrenergic agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure, featuring a resorcinol ring and a phenylethanolamine side chain, presents unique challenges in chemical synthesis. The resorcinol moiety's two phenolic hydroxyl groups are highly reactive, susceptible to oxidation, and can interfere with reactions targeting other parts of the molecule[1]. This necessitates a robust protecting group strategy to ensure regioselectivity and high yields.

This technical guide provides an in-depth analysis of the pivotal role of benzyl protecting groups in the synthesis of terbutaline. We will explore the causality behind their selection, detail the experimental protocols for their application and removal, and present a comprehensive overview of the synthetic pathway, grounded in established chemical principles and authoritative literature.

The Strategic Imperative for Protecting Groups in Terbutaline Synthesis

The synthesis of terbutaline from a starting material like 3,5-dihydroxyacetophenone requires several transformations, including bromination and nucleophilic substitution, to build the characteristic side chain. The unprotected phenolic hydroxyl groups of the resorcinol ring would lead to a cascade of undesirable side reactions:

-

Electrophilic Attack: The hydroxyl groups are strongly activating, making the aromatic ring highly susceptible to uncontrolled electrophilic substitution, such as over-bromination.

-

Nucleophilicity: The phenoxide ions, readily formed under basic conditions, can act as nucleophiles, leading to unwanted etherification or other side reactions.

-

Incompatibility with Reagents: Many reagents required for side-chain modification are incompatible with acidic phenolic protons.

Therefore, temporarily masking these hydroxyl groups is not merely an option but a strategic necessity. The ideal protecting group must be stable to the reaction conditions of the subsequent steps and be removable under conditions that do not compromise the final product's integrity[2][3].

Why Benzyl Groups? The Chemist's Rationale

The benzyl (Bn) group emerges as a superior choice for protecting the phenolic hydroxyls in the terbutaline synthesis for several key reasons[4][5]:

-

Robust Stability: Benzyl ethers are exceptionally stable across a wide range of reaction conditions, including exposure to bases, nucleophiles, and many oxidizing and reducing agents that do not involve catalytic hydrogenation[1][4]. This stability is critical for withstanding the bromination and amination steps.

-

Efficient Introduction: Benzylation is typically achieved via a straightforward Williamson ether synthesis, reacting the phenol with a benzyl halide (e.g., benzyl bromide) in the presence of a base[6][7]. This method is high-yielding and well-established.

-

Clean and Selective Removal: The defining advantage of the benzyl group is its facile cleavage via catalytic hydrogenation[4][8]. This deprotection method is highly selective and efficient, yielding the free hydroxyl group and toluene, a volatile and easily removable byproduct. Crucially, this single step can simultaneously deprotect both the O-benzyl ethers and the N-benzyl group on the amine, streamlining the final stages of the synthesis[9][10].

The Synthetic Workflow: A Step-by-Step Analysis

A common and effective industrial synthesis of terbutaline begins with 3,5-dihydroxyacetophenone. The pathway hinges on the protection-functionalization-deprotection strategy.

Caption: Overall synthetic workflow for Terbutaline.

Step 1: Protection of Phenolic Hydroxyls

The synthesis commences by protecting the two hydroxyl groups of 3,5-dihydroxyacetophenone as benzyl ethers. This transformation prevents the side reactions discussed previously and sets the stage for the selective modification of the acetyl group.

Caption: Mechanism of benzyl protection.

Experimental Protocol: Benzylation of 3,5-Dihydroxyacetophenone[11]

-

Reaction Setup: To a solution of 3,5-dihydroxyacetophenone in a suitable organic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃).

-

Reagent Addition: Add benzyl bromide or benzyl chloride dropwise to the stirred suspension. Typically, slightly more than two equivalents of the benzylating reagent and base are used.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: After cooling, filter the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product, 3,5-dibenzyloxyacetophenone, can be purified by recrystallization from a solvent like ethanol.

| Parameter | Condition | Reference |

| Starting Material | 3,5-Dihydroxyacetophenone | [11] |

| Reagents | Benzyl Chloride, K₂CO₃ | [11] |

| Solvent | Acetone | [11] |

| Temperature | Reflux | [11] |

| Outcome | 3,5-Dibenzyloxyacetophenone | [9][11] |

Steps 2 & 3: Side-Chain Elaboration

With the phenolic groups securely protected, the synthesis proceeds to build the ethanolamine side chain.

-

α-Bromination: The 3,5-dibenzyloxyacetophenone is selectively brominated at the α-carbon position using a brominating agent like N-bromosuccinimide (NBS) or, in some industrial processes, dibromohydantoin, which is considered a greener alternative[9]. This yields 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethan-1-one.

-

Nucleophilic Substitution: The resulting α-bromo ketone is a potent electrophile. It undergoes a nucleophilic substitution reaction with N-benzyl-tert-butylamine. This step introduces the complete carbon and nitrogen framework of the terbutaline side chain, resulting in the fully protected intermediate, 2-(benzyl(tert-butyl)amino)-1-(3,5-bis(benzyloxy)phenyl)ethan-1-one[9]. The ketone is subsequently reduced, often with sodium borohydride, to the corresponding alcohol[10].

Step 4: The Crucial Debenzylation Step

The final and most elegant step in this synthesis is the simultaneous removal of all three benzyl groups (two O-benzyl and one N-benzyl) via catalytic hydrogenation. This single transformation unveils the final terbutaline molecule.

Mechanism: Catalytic Hydrogenation

The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).

-

Adsorption: Hydrogen gas (H₂) and the benzyl-protected substrate adsorb onto the surface of the palladium catalyst.

-

Hydrogenolysis: The catalyst facilitates the cleavage of the carbon-oxygen and carbon-nitrogen bonds at the benzylic positions.

-

Product Formation: The free hydroxyl and amine groups are formed on the terbutaline molecule, while the benzyl fragments are hydrogenated to form toluene.

-

Desorption: The final product, terbutaline, and the byproduct, toluene, desorb from the catalyst surface.

Caption: Mechanism of catalytic debenzylation.

Alternative Deprotection: Catalytic Transfer Hydrogenation (CTH)

For process safety and to avoid handling high-pressure hydrogen gas, Catalytic Transfer Hydrogenation (CTH) is an excellent alternative[12][13]. In CTH, a hydrogen donor molecule, such as ammonium formate or formic acid, generates hydrogen in situ[12][14]. This method often proceeds under milder conditions (room temperature and atmospheric pressure) and is highly effective for debenzylation[12][14].

Experimental Protocol: Debenzylation via Catalytic Hydrogenation[9][11][15]

-

Reaction Setup: The fully protected terbutaline precursor is dissolved in a suitable solvent, typically a polar protic solvent like ethanol or methanol.

-

Catalyst Addition: A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution. The amount typically ranges from 5-10% by weight of the substrate[11].

-

Hydrogenation: The reaction vessel is purged and filled with hydrogen gas, often using a hydrogen balloon for lab-scale synthesis or a pressurized reactor for industrial production. The mixture is stirred vigorously to ensure good contact between the substrate, hydrogen, and catalyst.

-

Monitoring and Completion: The reaction is monitored by TLC or HPLC until the starting material is consumed.

-

Work-up and Isolation: The catalyst is removed by filtration through a pad of celite. The filtrate, containing terbutaline, is then concentrated. The final product is often isolated and purified as its sulfate salt by adding sulfuric acid, which improves stability and facilitates crystallization[9][15].

| Parameter | Condition (Direct H₂) | Condition (CTH) | Reference |

| Catalyst | 10% Pd/C or Pd(OH)₂/C | 10% Pd/C | [11][12] |

| Hydrogen Source | H₂ gas (0.1-0.5 MPa) | Ammonium Formate | [11][12][16] |

| Solvent | Methanol, Ethanol | Methanol, Ethanol | [15][17] |

| Temperature | 20-50 °C | Room Temperature | [11][12] |

| Outcome | Terbutaline | Terbutaline | [9][10] |

Conclusion

The synthesis of terbutaline is a classic example of the power and elegance of a well-devised protecting group strategy. The benzyl group, with its combination of robust stability and susceptibility to clean, efficient removal by catalytic hydrogenation, proves to be an ideal choice for masking the reactive phenolic hydroxyls of the resorcinol core. This strategy enables the sequential and high-yield construction of the complex side chain without interference from the sensitive aromatic moiety. The ability to deprotect both O-benzyl and N-benzyl groups in a single, final step further underscores the efficiency of this approach, making it a cornerstone of both laboratory and industrial-scale production of this vital bronchodilator. Understanding the causality behind these experimental choices provides researchers with the foundational knowledge to tackle similar challenges in complex drug development.

References

-

Title: Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols Source: Organic Letters - ACS Publications URL: [Link][6][18][19]

-

Title: Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation Source: Organic Chemistry Portal URL: [Link][14]

-

Title: Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link][20]

-

Title: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide Source: Organic Letters - ACS Publications URL: [Link][21]

-

Title: The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link][22]

-

Title: Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger Source: Organic Chemistry Portal URL: [Link][23]

-

Title: Synthesis method of terbutaline intermediate - CN110698335A Source: Google Patents URL: [9]

-

Title: Benzyl group - Wikipedia Source: Wikipedia URL: [Link][24]

-

Title: Terbutaline - PubChem Source: National Institutes of Health (NIH) URL: [Link][25]

-

Title: The Role of Benzyl Protecting Groups in Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [4]

-

Title: A kind of preparation method of terbutaline sulfate - CN110950765A Source: Google Patents URL: [11]

-

Title: Preparation method of terbutaline sulfate - CN107513023B Source: Google Patents URL: [15]

-

Title: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 Source: Scholars@Duke publication URL: [Link][16]

-

Title: SYNTHESIS OF TERBUTALINE SULPHATE Source: Semantic Scholar URL: [Link][10]

-

Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link][7]

-

Title: Sustainable Approaches for the Protection and Deprotection of Functional Groups Source: National Institutes of Health (NIH) URL: [Link][5]

-

Title: Protecting Groups Source: University of Illinois Urbana-Champaign URL: [Link][2]

-

Title: What is the mechanism of Resorcinol? Source: Patsnap Synapse URL: [Link][26]

-

Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL: [Link][1]

Sources

- 1. learninglink.oup.com [learninglink.oup.com]

- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 3. biosynth.com [biosynth.com]

- 4. nbinno.com [nbinno.com]

- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 9. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]

- 10. SYNTHESIS OF TERBUTALINE SULPHATE | Semantic Scholar [semanticscholar.org]

- 11. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 15. CN107513023B - Preparation method of terbutaline sulfate - Google Patents [patents.google.com]

- 16. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. nbinno.com [nbinno.com]

- 23. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]

- 24. Benzyl group - Wikipedia [en.wikipedia.org]

- 25. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. What is the mechanism of Resorcinol? [synapse.patsnap.com]

An In-depth Technical Guide to the Identification and Characterization of Terbutaline 3,5-Dibenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Intermediate in Terbutaline Synthesis

Terbutaline 3,5-dibenzyl ether, a key intermediate in the synthesis of the bronchodilator Terbutaline, represents a critical control point in the manufacturing process of this widely used therapeutic agent. The purity and identity of this precursor directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the essential identification and characterization protocols for this compound, grounded in established analytical principles and regulatory expectations. As Senior Application Scientists, our objective is not merely to present methods, but to elucidate the scientific rationale behind the selection of specific techniques and parameters, thereby empowering researchers and quality control professionals to develop and implement robust, self-validating analytical systems.

Core Identification Parameters

A foundational aspect of any analytical guide is the unequivocal identification of the subject compound. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 28924-25-6 | [Veeprho, Santa Cruz Biotechnology] |

| IUPAC Name | 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol | [Veeprho] |

| Molecular Formula | C₂₆H₃₁NO₃ | [Santa Cruz Biotechnology] |

| Molecular Weight | 405.53 g/mol | [Santa Cruz Biotechnology] |

| Synonyms | 3,5-Dibenzyloxy terbutaline, α-[[(1,1-Dimethylethyl)amino]methyl]-3,5-bis(phenylmethoxy)benzenemethanol | [PubChem] |

A deuterated variant, Terbutaline-d9 3,5-Dibenzyl Ether (CAS Number: 1189428-81-6), is also commercially available and serves as an excellent internal standard for quantitative analyses, mitigating matrix effects and improving method precision.[1]

The Synthetic Context: Understanding Potential Impurities

A thorough understanding of the synthetic route to this compound is paramount for predicting and identifying potential process-related impurities. The most common synthetic pathway involves the benzylation of the hydroxyl groups of a resorcinol derivative, followed by subsequent reactions to build the ethanolamine side chain.

This pathway informs the analytical strategy. For instance, incomplete benzylation could lead to the presence of mono-benzyl ether impurities, while unreacted starting materials or brominating agents could also be present in trace amounts. The debenzylation step to form Terbutaline underscores the importance of this intermediate; any impurities at this stage could be carried forward into the final API.

Spectroscopic Identification: A Multi-faceted Approach

Unequivocal identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust identification system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, the following table outlines the predicted ¹H NMR chemical shifts. These predictions are derived from established principles of NMR spectroscopy and analysis of similar structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (CH₃)₃ | ~1.1 | singlet | 9H | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet. |

| Methylene (CH₂) adjacent to NH | ~2.7 - 2.9 | multiplet | 2H | Diastereotopic protons adjacent to a chiral center, appearing as a complex multiplet. |

| Methine (CH) adjacent to OH | ~4.6 - 4.8 | multiplet | 1H | Proton on the chiral carbon, coupled to the adjacent methylene protons. |

| Benzyl Methylene (OCH₂) | ~5.0 | singlet | 4H | Four equivalent protons of the two benzyl methylene groups. |

| Aromatic (C₆H₅) | ~7.2 - 7.4 | multiplet | 10H | Protons of the two benzyl rings. |

| Aromatic (Resorcinol Ring) | ~6.5 - 6.7 | multiplet | 3H | Protons of the central phenyl ring. |

| Amine (NH) and Hydroxyl (OH) | Variable | broad singlet | 2H | Exchangeable protons; chemical shift is concentration and solvent dependent. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, offering confirmatory evidence of its identity. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ would be expected.

-

Expected [M+H]⁺: 406.24 m/z

The fragmentation pattern in MS/MS would likely involve the characteristic loss of the tert-butyl group and cleavage of the benzyl ether bonds.

A prominent peak at m/z 91, corresponding to the tropylium cation (a rearranged benzyl cation), is a strong indicator of the presence of benzyl groups.[2][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad | Stretching vibration of the hydroxyl group. |

| N-H Stretch (Secondary Amine) | 3500 - 3300 | Weak to Medium | Characteristic stretch for a secondary amine.[4][5] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Stretching of sp² hybridized C-H bonds in the phenyl rings. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Stretching of sp³ hybridized C-H bonds in the alkyl groups. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak | In-plane stretching of the carbon-carbon bonds in the aromatic rings. |

| C-O Stretch (Ether) | 1300 - 1000 | Strong | Asymmetric C-O-C stretching of the benzyl ether groups. |

| N-H Bend (Secondary Amine) | 1650 - 1550 | Medium | Bending vibration of the N-H bond.[6] |

Chromatographic Purity and Quantification: A Validated HPLC Approach

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. A robust, stability-indicating HPLC method is essential for ensuring the quality of this intermediate. The following protocol is a recommended starting point for method development and validation, based on established methods for related compounds.

Proposed HPLC Method

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable initial choice due to the non-polar nature of the molecule.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M ammonium formate, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure adequate separation of the main component from potential impurities of varying polarities.

-

Detection: UV detection at a wavelength of approximately 276 nm, where the phenyl rings exhibit significant absorbance, should provide good sensitivity.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Column Temperature: Maintaining the column at a constant temperature (e.g., 30 °C) will ensure reproducible retention times.

-

Injection Volume: 10-20 µL is a typical injection volume.

Method Validation: Adhering to ICH Q2(R1) Guidelines

The proposed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[7][8][9][10] The validation process provides a high degree of assurance that the method will consistently yield accurate and reliable results.

Step-by-Step Validation Protocol:

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be achieved by analyzing forced degradation samples (acid, base, oxidative, thermal, and photolytic stress) and spiked samples containing potential impurities.

-

Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., 80-120% of the nominal concentration for an assay). This is typically evaluated by linear regression analysis of at least five concentration levels.

-

Accuracy: Determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by the recovery of a known amount of analyte spiked into a blank matrix.

-

Precision:

-

Repeatability: The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate measurements of the same sample.

-

Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Conclusion: A Framework for Quality Assurance

The comprehensive identification and characterization of this compound is a non-negotiable aspect of quality control in the synthesis of Terbutaline. This guide has outlined a multi-pronged approach, combining spectroscopic and chromatographic techniques to ensure the identity, purity, and quality of this pivotal intermediate. By understanding the scientific principles behind each analytical method and adhering to rigorous validation protocols such as those outlined by the ICH, researchers and drug development professionals can establish a robust and reliable quality assurance framework. This not only ensures the consistency of the manufacturing process but also contributes to the overall safety and efficacy of the final drug product.

References

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

-

ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

ICH. Validation of Analytical Procedures Q2(R1). [Link]

-

Veeprho. This compound. [Link]

- Longevialle, P., et al. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 35(3), 347-359.

-

PubChem. Terbutaline. National Center for Biotechnology Information. [Link]

-

Taylor & Francis Online. (2010). Method Development and Validation of Preservatives Determination... using HPLC. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]

-

PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

ResearchGate. (1956). The infrared spectra of secondary amines and their salts. [Link]

-

Difference Between. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

PubMed. (2000). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

Sources

- 1. Terbutaline-d9 3,5-Dibenzyl Ether | LGC Standards [lgcstandards.com]

- 2. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. rockymountainlabs.com [rockymountainlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. database.ich.org [database.ich.org]

- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 10. ema.europa.eu [ema.europa.eu]

A Technical Guide to the Spectroscopic Characterization of Terbutaline 3,5-Dibenzyl Ether

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for Terbutaline 3,5-Dibenzyl Ether, a key intermediate in the synthesis of the bronchodilator, Terbutaline.[1][2] While experimental spectra are proprietary, this document, grounded in fundamental spectroscopic principles and data from analogous structures, presents a robust, predicted spectroscopic profile. This includes detailed analyses of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section is supported by detailed theoretical explanations, empowering researchers to interpret experimental data with confidence. The guide also outlines standardized protocols for data acquisition, ensuring reproducibility and accuracy in the laboratory.

Introduction to this compound

Terbutaline is a selective β2-adrenergic receptor agonist widely used in the management of asthma and as a tocolytic agent.[3][4] Its synthesis often involves the use of protecting groups to prevent unwanted side reactions. This compound (CAS No: 28924-25-6) is a pivotal intermediate where the two phenolic hydroxyl groups of the resorcinol moiety are protected as benzyl ethers.[2] This protection strategy allows for selective modification of other parts of the molecule. The molecular formula of this intermediate is C₂₆H₃₁NO₃, and it has a molecular weight of 405.53 g/mol .[2][5] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and impurity profiling during the synthesis of Terbutaline.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Below are the predicted ¹H and ¹³C NMR spectra for this compound, based on established chemical shift values for similar functional groups.[6][7][8][9][10]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and resorcinol rings, the benzylic methylene protons, the protons of the ethanolamine side chain, and the tert-butyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30-7.45 | Multiplet | 10H | Ar-H (Benzyl groups) | Protons on the monosubstituted benzene rings of the benzyl protecting groups. |

| ~6.70-6.80 | Multiplet | 3H | Ar-H (Resorcinol ring) | Protons on the central resorcinol ring, shifted slightly upfield compared to the benzyl protons. |

| ~5.10 | Singlet | 4H | -O-CH₂ -Ph | Benzylic protons. Their equivalence may result in a singlet, though diastereotopicity could lead to an AB quartet in a chiral environment.[11][12] |

| ~4.80 | Doublet of doublets | 1H | -CH (OH)- | Methine proton on the carbon bearing the hydroxyl group, coupled to the adjacent methylene protons. |

| ~2.80-3.00 | Multiplet | 2H | -CH₂ -NH- | Methylene protons adjacent to the nitrogen, likely showing complex splitting due to coupling with the methine proton and potentially the N-H proton. |

| ~1.10 | Singlet | 9H | -C(CH₃ )₃ | Protons of the tert-butyl group, appearing as a sharp singlet due to their equivalence. |

| Variable | Broad Singlet | 2H | -OH , -NH | Chemical shifts of hydroxyl and amine protons are variable and depend on solvent, concentration, and temperature. These signals can be confirmed by D₂O exchange.[13] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159 | C -O (Resorcinol ring) | Aromatic carbons directly attached to the ether oxygen atoms. |

| ~137 | Quaternary C (Benzyl rings) | Aromatic carbons to which the methylene groups are attached. |

| ~127-129 | C -H (Benzyl rings) | Aromatic carbons of the benzyl groups. |

| ~105-108 | C -H (Resorcinol ring) | Aromatic carbons of the central resorcinol ring. |

| ~70 | -O-C H₂-Ph | Benzylic carbons, shifted downfield due to the adjacent oxygen. |

| ~68 | -C H(OH)- | Carbon bearing the hydroxyl group. |

| ~50 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~45 | -C H₂-NH- | Carbon adjacent to the nitrogen. |

| ~29 | -C(C H₃)₃ | Carbons of the methyl groups in the tert-butyl moiety. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the ether linkages, aromatic rings, and the hydroxyl and amine groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-3400 | Medium, Broad | O-H Stretch | Alcohol |

| 3200-3300 | Medium, Broad | N-H Stretch | Secondary Amine |

| 3030-3080 | Medium | C-H Stretch | Aromatic |

| 2850-2970 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1580-1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 and 1050 | Strong | Asymmetric & Symmetric C-O-C Stretch | Aryl Alkyl Ether[6][14][15][16] |

| 690-770 | Strong | C-H Bend | Monosubstituted Benzene |

The presence of two strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ is highly characteristic of an aryl alkyl ether, which is a key structural feature of this molecule.[6][16]

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique.

-

Molecular Ion (M+H)⁺: Expected at m/z = 406.24.

Predicted Fragmentation Pathway

The molecule is expected to undergo characteristic cleavages, particularly at the benzylic positions and adjacent to the amine.

Caption: Predicted ESI-MS fragmentation of this compound.

The most prominent fragment is often the tropylium ion at m/z = 91, which is characteristic of compounds containing a benzyl group. Another significant fragmentation pathway involves cleavage alpha to the nitrogen atom, leading to the loss of a tert-butyl radical or isobutylene.[17]

Experimental Protocols

To acquire high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shift scale to TMS.

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan.

-

Data Processing: The software will automatically process the data to produce the final spectrum of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For fragmentation studies (MS/MS), select the precursor ion (m/z 406) and apply collision-induced dissociation (CID).

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This guide provides a detailed, theoretically grounded prediction of the NMR, IR, and MS spectra of this compound. By understanding the expected chemical shifts, absorption bands, and fragmentation patterns, researchers and drug development professionals can more effectively characterize this important synthetic intermediate, ensuring the quality and efficiency of the Terbutaline manufacturing process. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in analytical results.

References

-

Journal of the American Society for Mass Spectrometry. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. ACS Publications. Retrieved from [Link]

-

Wikipedia. (2024). Terbutaline. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Veeprho. (n.d.). Terbutaline-D9 (HCl Salt). Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Semantic Scholar. (1999). SYNTHESIS OF TERBUTALINE SULPHATE. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Chart. Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 1 Synthesis route of R-terbutaline hydrochloride (6). Reagents.... Retrieved from [Link]

-

Slideshare. (n.d.). TERBUTALINE MEDICINAL CHEMISTRY.pptx. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5403, Terbutaline. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Apicule. (n.d.). This compound (CAS No: 28924-25-6) API.... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, August 1). 1H splitting pattern of benzyl CH2 protons. Retrieved from [Link]

-

PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement. (n.d.). Retrieved from [Link]

-

SynZeal. (n.d.). This compound | 28924-25-6. Retrieved from [Link]

-

Veeprho. (n.d.). Terbutaline EP Impurity A | CAS 99-10-5. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (2013, June 4). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 139508-58-0| Product Name : Terbutaline - Impurity C.... Retrieved from [Link]

-

Phenols and phenolic ethers. (n.d.). Retrieved from [Link]

-

The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. (n.d.). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS NO : 2775292-16-3 | Product Name : Terbutaline Hemisulfate Salt - Impurity C (Sulfate Salt). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

OSTI.GOV. (1987, November 1). Thermolysis of benzyl phenyl ether (Journal Article) | ETDEWEB. Retrieved from [Link]

Sources

- 1. apicule.com [apicule.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Terbutaline - Wikipedia [en.wikipedia.org]

- 4. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. m.youtube.com [m.youtube.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Terbutaline 3,5-Dibenzyl Ether: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of Terbutaline 3,5-Dibenzyl Ether, a key intermediate in the synthesis of the bronchodilator drug, Terbutaline. As a protected form of Terbutaline, this compound plays a crucial role in synthetic strategies, enabling chemists to perform modifications on other parts of the molecule without affecting the sensitive phenolic hydroxyl groups. This document will delve into the essential physicochemical properties, detailed synthetic pathways, analytical characterization, and the subsequent conversion of this intermediate to the active pharmaceutical ingredient, Terbutaline. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently work with and utilize this compound in their research and development endeavors.

Core Molecular Attributes

This compound is a synthetic organic compound that serves as a protected precursor to Terbutaline. The benzyl ether groups at the 3 and 5 positions of the phenyl ring prevent the phenolic hydroxyls from undergoing unwanted reactions during the synthesis of the ethanolamine side chain.

Molecular Formula and Weight

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₃₁NO₃ | [1] |

| Molecular Weight | 405.53 g/mol | [1] |

| IUPAC Name | 1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol | |

| CAS Number | 28924-25-6 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 124-126 °C | [2] |

| Solubility | Soluble in Chloroform | [2] |

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that typically begins with the protection of the phenolic hydroxyl groups of a suitable precursor, followed by the construction of the tert-butylamino ethanol side chain.

Overall Synthetic Scheme

The general synthetic route to Terbutaline and the central role of this compound is depicted below. The synthesis commences with the benzylation of 3,5-dihydroxyacetophenone, which is then brominated and subsequently reacted with tert-butylamine to form the desired intermediate. The final step involves the deprotection of the benzyl groups to yield Terbutaline.

Caption: Synthetic workflow for Terbutaline via this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common method for the synthesis of this compound starting from 3,5-dibenzyloxyacetophenone.

Step 1: Bromination of 3,5-Dibenzyloxyacetophenone

-

Dissolve 3,5-dibenzyloxyacetophenone in a suitable organic solvent (e.g., chloroform, ethyl acetate) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the cooled solution with constant stirring. The addition should be dropwise to control the reaction temperature and prevent side reactions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any excess bromine.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethan-1-one. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethan-1-one in a suitable solvent such as tetrahydrofuran (THF).

-

Add an excess of tert-butylamine to the solution. The excess amine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Reduce the intermediate imine/enamine in situ. A common method is the addition of a reducing agent like sodium borohydride (NaBH₄) in methanol.

-

Stir the reaction until the reduction is complete (as indicated by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Rationale for Experimental Choices

-

Benzylation: The use of benzyl groups to protect the phenolic hydroxyls is a strategic choice. Benzyl ethers are stable to a wide range of reaction conditions, including those used for the subsequent amination and reduction steps. Furthermore, they can be readily cleaved under mild conditions by catalytic hydrogenation, which is the final step to unveil the active drug, Terbutaline.

-

Reductive Amination: The reaction of the α-bromo ketone with tert-butylamine followed by reduction is a form of reductive amination. This is a highly efficient method for forming carbon-nitrogen bonds. The use of an excess of the amine drives the initial substitution reaction to completion. Sodium borohydride is a mild and selective reducing agent, suitable for reducing the intermediate iminium ion without affecting the benzyl ether protecting groups.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.1 ppm), the benzylic protons (singlets around 5.0 ppm), the aromatic protons of the benzyl groups and the central phenyl ring, and the protons of the ethanolamine side chain.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, confirming the presence of the tert-butyl group, the benzylic carbons, and the aromatic carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 406.53.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for O-H stretching (from the alcohol), N-H stretching (from the secondary amine), C-O stretching (from the ethers), and aromatic C-H and C=C stretching.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound.

Conversion to Terbutaline: The Deprotection Step

The final and critical step in the synthesis of Terbutaline is the removal of the benzyl protecting groups from this compound.

Debenzylation via Catalytic Hydrogenation

This is the most common and efficient method for the deprotection of benzyl ethers.

Caption: Workflow for the debenzylation of this compound.

Experimental Protocol: Debenzylation of this compound

-

Dissolve this compound in a suitable solvent, typically ethanol or methanol.

-

Carefully add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Once complete , carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air, especially when dry. The filter cake should be kept wet.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude Terbutaline.

-

Purify the crude product by recrystallization from a suitable solvent system to obtain pure Terbutaline.

Safety and Handling

Researchers and laboratory personnel must adhere to strict safety protocols when handling this compound and the reagents involved in its synthesis and subsequent reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Palladium on Carbon (Pd/C): This catalyst is flammable and can be pyrophoric, especially after use in hydrogenation reactions when it is saturated with hydrogen.[3] It should be handled under an inert atmosphere and never allowed to dry out on filter paper exposed to air.[3] The filter cake should be quenched by adding it to a large volume of water.[3]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is an indispensable intermediate in the chemical synthesis of Terbutaline. A thorough understanding of its properties, synthetic routes, and handling procedures is essential for any researcher or professional involved in the development of this important pharmaceutical agent. The methodologies described in this guide provide a solid foundation for the successful synthesis and utilization of this compound. It is imperative to couple this knowledge with rigorous analytical characterization and strict adherence to safety protocols to ensure the integrity of the research and the safety of the personnel.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- BenchChem. (n.d.). Application Notes and Protocols: [3,5-Bis(phenylmethoxy)phenyl]oxirane in Medicinal Chemistry.

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

Sources

An In-depth Technical Guide to the Discovery and History of Terbutaline Synthesis Intermediates

Abstract: This technical guide provides a comprehensive overview of the historical development and synthetic evolution of terbutaline, a critical β2-adrenergic agonist used in the management of bronchospasm. We delve into the foundational synthetic routes, focusing on the key chemical intermediates that have been pivotal to its manufacture. The narrative explains the causal relationships behind experimental choices, from protecting group strategies to the selection of reductive agents. Detailed experimental protocols for crucial synthetic steps are provided, alongside comparative analyses of different synthetic epochs. This guide is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and practical, field-proven insights into the synthesis of this essential medicine.

Introduction: The Pharmacological Significance of Terbutaline

Terbutaline is a selective β2-adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and other conditions involving bronchospasm, such as emphysema and chronic bronchitis.[1][2][3] Its mechanism of action involves the relaxation of smooth muscle in the airways, leading to easier breathing. First patented in 1966 and approved for medical use in 1970, terbutaline's chemical structure was a significant advancement in respiratory medicine.[1][2][3] The presence of a resorcinol (1,3-dihydroxybenzene) ring and a bulky tert-butyl group on the amine are key structural features.[1] The resorcinol moiety confers resistance to metabolism by catechol-O-methyl transferase (COMT), prolonging its duration of action compared to earlier catecholamine-based drugs, while the tert-butyl group provides selectivity for the β2 receptor.[1] Understanding the synthesis of terbutaline is crucial for appreciating the chemical innovations that have made this vital medication widely available.

The Genesis of a Molecule: Early Synthetic Approaches

The original synthesis of terbutaline, as outlined in early patents and publications, laid the groundwork for its industrial production.[4] This initial approach hinged on a multi-step process that began with a protected form of a resorcinol derivative. The primary challenge was the selective functionalization of the aromatic ring without affecting the sensitive hydroxyl groups, necessitating the use of protecting groups.

A common starting material in these early syntheses was 3,5-dibenzyloxyacetophenone . This intermediate was chosen for several strategic reasons:

-

Protection: The benzyl groups serve as robust protecting groups for the phenolic hydroxyls, preventing them from reacting in subsequent steps. They are stable to many reaction conditions but can be readily removed in the final step via catalytic hydrogenation.

-

Activation: The acetophenone group provides a reactive site (the α-carbon) for introducing the rest of the side chain.

The general synthetic pathway can be visualized as follows:

Caption: Early synthetic pathway to Terbutaline.

This route, while effective, involved several steps and the use of reagents that have since been optimized for improved safety and efficiency in modern industrial processes.[4]

Key Intermediates in Terbutaline Synthesis: A Deep Dive

The synthesis of terbutaline is characterized by several critical intermediates. The preparation and handling of these molecules are crucial for the overall yield and purity of the final active pharmaceutical ingredient (API).

Intermediate 1: 3,5-Dibenzyloxyacetophenone

This is often the cornerstone starting material for the classic synthesis of terbutaline.[5] Its synthesis begins with the protection of the hydroxyl groups of a suitable resorcinol derivative, such as 3,5-dihydroxybenzoic acid or 3,5-dihydroxyacetophenone, using benzyl chloride.[6][7]

Properties:

-

Molecular Formula: C₂₂H₂₀O₃[5]

-

Molecular Weight: 332.39 g/mol [5]

-

Appearance: Off-white to pale yellow crystalline powder[5]

-

Melting Point: 60-64 °C[5]

-

Solubility: Soluble in dichloromethane, ethyl acetate, and methanol[5]

Experimental Protocol: Synthesis of 3,5-Dibenzyloxyacetophenone [7]

-

Objective: To synthesize 3,5-dibenzyloxyacetophenone from 3,5-dihydroxyacetophenone.

-

Reagents: 3,5-dihydroxyacetophenone (100.0g), anhydrous potassium carbonate (227.1g), acetone (1L), benzyl chloride (174.7g).

-

Procedure:

-

To a reaction vessel at room temperature, add 3,5-dihydroxyacetophenone, anhydrous potassium carbonate, acetone, and benzyl chloride in this order.

-

Heat the reaction mixture to 50°C and maintain for 6 hours.

-

Cool the reaction solution to room temperature and filter.

-

Wash the filter cake with acetone (2 x 100mL).

-

Combine the filtrates and evaporate under reduced pressure to remove the acetone.

-

Recrystallize the residue from methanol to obtain 3,5-dibenzyloxyacetophenone as an off-white solid.

-

-

Expected Yield: ~80%

Intermediate 2: α-Bromo-3,5-dibenzyloxyacetophenone

The next crucial step is the selective bromination at the α-carbon of the acetophenone group. This introduces a leaving group, which is essential for the subsequent nucleophilic substitution (amination) step.

Causality in Reagent Selection: The choice of brominating agent is critical. While elemental bromine can be used, modern methods often prefer reagents like N-Bromosuccinimide (NBS) or dibromohydantoin for better selectivity and safer handling.[4][8] The reaction is typically carried out in an inert solvent like carbon tetrachloride or ethyl acetate.[4]

Caption: Synthesis of the key brominated intermediate.

Experimental Protocol: α-Bromination of 3,5-Dibenzyloxyacetophenone [4]

-

Objective: To synthesize α-bromo-3,5-dibenzyloxyacetophenone.

-

Reagents: 3,5-dibenzyloxyacetophenone (100g), ethyl acetate (500mL), trifluoroacetic acid (20g), dibromohydantoin (80g).

-

Procedure:

-

Dissolve 3,5-dibenzyloxyacetophenone in ethyl acetate in a reaction vessel.

-

Add trifluoroacetic acid and dibromohydantoin.

-

Purge the vessel with nitrogen three times.

-

Stir the mixture at 25°C for 4 hours in the dark.

-

After the reaction is complete, filter the solution.

-

Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure to yield the product.

-

Intermediate 3: 1-(3,5-Dihydroxyphenyl)-2-(tert-butylamino)ethanone

This intermediate, also known as Terbutalone, is the immediate precursor to terbutaline before the final reduction step.[9] It is formed by the reaction of the α-bromo ketone with tert-butylamine. In the classic synthesis, this amination is followed by a reduction and deprotection step.[1]

In more modern, convergent syntheses, this intermediate can be formed differently. For example, some routes start with 3,5-dihydroxyacetophenone, which is brominated first, then the carbonyl is reduced, and finally, the condensation with tert-butylamine is performed.[10]

Evolution to Modern Industrial Synthesis

While the original synthetic routes were groundbreaking, they had drawbacks for large-scale production, including the use of hazardous reagents and complex purification steps.[4][10] Modern industrial syntheses have focused on improving efficiency, safety, and cost-effectiveness.

Key Improvements:

-

Greener Reagents: The use of hazardous brominating agents like liquid bromine has been replaced by safer alternatives such as dibromohydantoin.[4][8]

-

Process Simplification: Newer patents describe methods that reduce the number of steps. For example, some routes avoid the use of protecting groups altogether by carefully selecting reaction conditions.[4][10]

-